2-(2-Methoxyethoxy)ethyl chloride
Overview
Description
“2-(2-Methoxyethoxy)ethyl chloride” is a chemical compound used as a reagent in various organic syntheses . It is a clear, colorless to yellowish liquid .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyethoxy)ethyl chloride” were not found, it is used as a reagent in the synthesis of other compounds .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyethoxy)ethyl chloride” includes a total of 18 bonds. There are 7 non-H bonds, 4 rotatable bonds, and 2 ether (aliphatic) .Chemical Reactions Analysis
“2-(2-Methoxyethoxy)ethyl chloride” is used in various chemical reactions. For example, it is used in the synthesis of acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .Physical And Chemical Properties Analysis
“2-(2-Methoxyethoxy)ethyl chloride” has a boiling point of 169 °C (Press: 744 Torr) and a density of 1.0562 g/cm3 (Temp: 16 °C) .Scientific Research Applications
Summary of the Application
Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . 2-(2-Methoxyethoxy)ethyl chloride is used in the synthesis of a degradable polyphosphazene, specifically poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) .
Methods of Application
The synthesis of MEEP is carried out in two steps :
Results or Outcomes
The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The potential applications of this study are applicable for biomedical applications such as drug delivery .
2. Biomedical Applications: Poly(MEO2MA) Networks
Summary of the Application
Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (poly(MEO2MA)) are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications . Networks of poly(MEO2MA) of various architecture form thermo-responsive hydrogels .
Methods of Application
The study focuses on the relaxation processes observed above the glass transition temperature (Tg) in poly(MEO2MA)-based networks of various architecture .
Results or Outcomes
The α process assigned to the segmental motions of poly(MEO2MA) is independent of the polymer topology and the glass transition temperature, Tg, associated with this process equals 235–236 K for all investigated systems . The α′ relaxation observed above Tg by dynamical mechanical analysis is assigned to the sub-Rouse process. It strongly depends on the polymer network architecture and slows down by four orders of magnitude upon network formation .
3. Synthesis of Acyclic Nucleosides of Thieno [2,3-d] Pyrimidine Derivatives
Summary of the Application
2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .
Results or Outcomes
The outcomes of this application are the acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .
4. Organic Synthesis
Summary of the Application
1-Chloro-2-(2-methoxyethoxy)ethane, which is another name for 2-(2-Methoxyethoxy)ethyl chloride, is a useful reactant in organic synthesis .
Results or Outcomes
The outcomes of this application are various organic compounds synthesized using 2-(2-Methoxyethoxy)ethyl chloride as a reactant .
5. Synthesis of Unprotected α/β-Amino Acid N-Carboxyanhydrides
Summary of the Application
2-(2-Methoxyethoxy)ethyl chloride is used in the synthesis of unprotected α/β-amino acid N-carboxyanhydrides (NCA), which are a family of biomimetic materials with vast biomedical applications .
Methods of Application
The method employs propylene oxide or epichlorohydrin as an inexpensive and ultra-fast scavenger of hydrogen chloride to prevent NCA from acid-catalyzed decomposition under moist conditions .
Results or Outcomes
The broad scope and outstanding functional group tolerance of the method are demonstrated by the successful synthesis of more than 30 different NCAs, including many otherwise inaccessible compounds with reactive functional groups .
6. Synthesis of Various Organic Compounds
Summary of the Application
1-Chloro-2-(2-methoxyethoxy)ethane, another name for 2-(2-Methoxyethoxy)ethyl chloride, is a useful reactant in organic synthesis .
Results or Outcomes
The outcomes of this application are various organic compounds synthesized using 2-(2-Methoxyethoxy)ethyl chloride as a reactant .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethoxy)-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXRLOYKOJECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52972-83-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52972-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6068808 | |
Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethyl chloride | |
CAS RN |
52808-36-3 | |
Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52808-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052808363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyethoxy)ethyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-CHLOROETHOXY)-2-METHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H879VVT5E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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